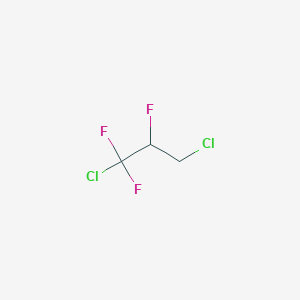

1,3-Dichloro-1,1,2-trifluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dichloro-1,1,2-trifluoropropane, also known as HCFC-123, is a chemical compound that has been widely used in various applications. It is a colorless and odorless liquid that is highly volatile and has a low boiling point. HCFC-123 has been used as a refrigerant, solvent, and foam blowing agent. However, due to its negative impact on the environment, its production and use have been phased out in many countries.

Mécanisme D'action

1,3-Dichloro-1,1,2-trifluoropropane acts as a refrigerant by absorbing heat from the surrounding environment and then releasing it when it is compressed. This process allows for the cooling of the surrounding area. As a solvent, 1,3-Dichloro-1,1,2-trifluoropropane dissolves the solute by breaking down the intermolecular forces between the solute molecules.

Effets Biochimiques Et Physiologiques

1,3-Dichloro-1,1,2-trifluoropropane has been found to have negative effects on the environment and human health. It is a potent greenhouse gas that contributes to the depletion of the ozone layer. Exposure to 1,3-Dichloro-1,1,2-trifluoropropane can cause irritation of the eyes, skin, and respiratory tract. Prolonged exposure can lead to liver and kidney damage.

Avantages Et Limitations Des Expériences En Laboratoire

1,3-Dichloro-1,1,2-trifluoropropane has been used as a solvent in various lab experiments due to its ability to dissolve a wide range of solutes. It has also been used as a refrigerant in cryogenic applications due to its low boiling point. However, its negative impact on the environment and human health limits its use in lab experiments.

Orientations Futures

There are several future directions for research on 1,3-Dichloro-1,1,2-trifluoropropane. One direction is to develop alternative refrigerants and solvents that are more environmentally friendly and have fewer negative health effects. Another direction is to study the potential applications of 1,3-Dichloro-1,1,2-trifluoropropane in other fields, such as energy storage and transportation. Additionally, research can be conducted on the potential effects of 1,3-Dichloro-1,1,2-trifluoropropane on marine and freshwater ecosystems.

Méthodes De Synthèse

1,3-Dichloro-1,1,2-trifluoropropane is synthesized by the reaction between 1,1,1-trifluoro-2,3-epoxypropane and hydrogen chloride in the presence of a catalyst. The reaction produces 1,3-Dichloro-1,1,2-trifluoropropane and hydrochloric acid as by-products. The synthesis method is relatively simple and can be carried out on a large scale.

Applications De Recherche Scientifique

1,3-Dichloro-1,1,2-trifluoropropane has been extensively studied for its potential applications in various fields. It has been used as a refrigerant in air conditioning and refrigeration systems due to its low boiling point and high heat transfer coefficient. 1,3-Dichloro-1,1,2-trifluoropropane has also been used as a solvent in the production of various chemicals, such as pharmaceuticals and agrochemicals.

Propriétés

Numéro CAS |

149329-27-1 |

|---|---|

Nom du produit |

1,3-Dichloro-1,1,2-trifluoropropane |

Formule moléculaire |

C3H3Cl2F3 |

Poids moléculaire |

166.95 g/mol |

Nom IUPAC |

1,3-dichloro-1,1,2-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |

Clé InChI |

VLFNFIOWGLHPAV-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)Cl)F)Cl |

SMILES canonique |

C(C(C(F)(F)Cl)F)Cl |

Synonymes |

1,3-Dichloro-1,1,2-trifluoropropane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)